molecular formula C9H7NO4 B6256070 4,6-dihydroxy-1H-indole-2-carboxylic acid CAS No. 420137-13-9

4,6-dihydroxy-1H-indole-2-carboxylic acid

Cat. No.: B6256070
CAS No.: 420137-13-9
M. Wt: 193.2
InChI Key:
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Description

4,6-Dihydroxy-1H-indole-2-carboxylic acid is a significant compound in the field of organic chemistry, known for its unique structure and diverse applications. This compound is an indole derivative, characterized by the presence of hydroxyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxy-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 5,6-dihydroxyindole as a starting material, which undergoes carboxylation to introduce the carboxylic acid group at the 2 position. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and carboxylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the synthesis of other complex molecules.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4,6-Dihydroxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-dihydroxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, which is beneficial in treating conditions like hyperpigmentation .

Comparison with Similar Compounds

Uniqueness: 4,6-Dihydroxy-1H-indole-2-carboxylic acid is unique due to the presence of two hydroxyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to inhibit tyrosinase also sets it apart from other indole derivatives, providing specific applications in medicine and cosmetics .

Properties

CAS No.

420137-13-9

Molecular Formula

C9H7NO4

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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